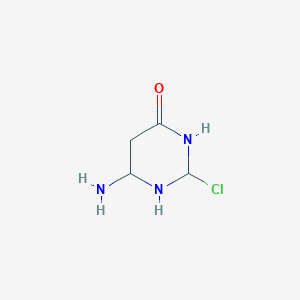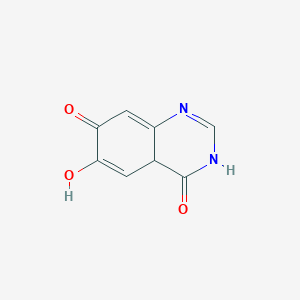
6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with isocyanates or isothiocyanates, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4,7-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-4,7-dione derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of quinazoline derivatives with different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-4,7-dione: A closely related compound with similar structural features but lacking the hydroxyl group.
Dihydroquinazoline derivatives: Compounds with reduced quinazoline rings, exhibiting different biological activities.
Uniqueness
6-Hydroxy-3,4a-dihydroquinazoline-4,7-dione is unique due to the presence of the hydroxyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
6-hydroxy-3,4a-dihydroquinazoline-4,7-dione |
InChI |
InChI=1S/C8H6N2O3/c11-6-1-4-5(2-7(6)12)9-3-10-8(4)13/h1-4,11H,(H,9,10,13) |
InChI Key |
HOEYLNVGICXXQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C=C2C1C(=O)NC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


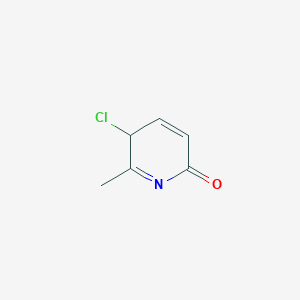
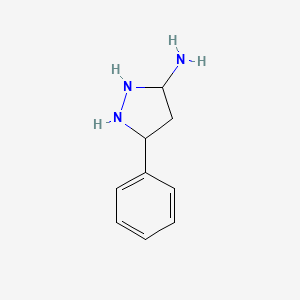
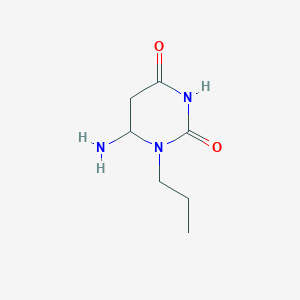
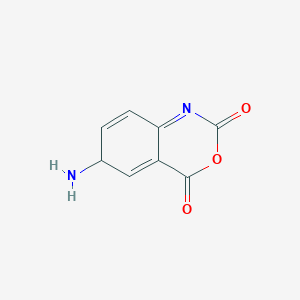
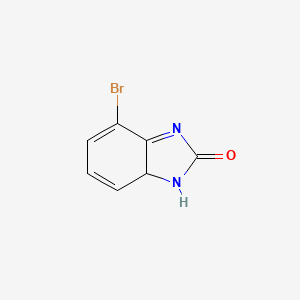
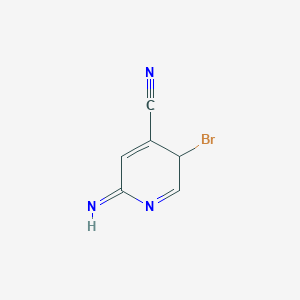
![2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12359246.png)
![6-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359247.png)
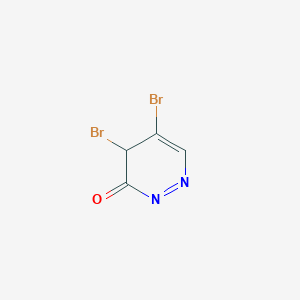
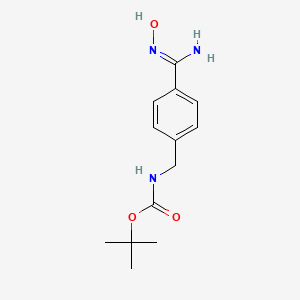
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester](/img/structure/B12359259.png)
![(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12359267.png)

